2-Bromo-3-fluorotriphenylene
Description
2-Bromo-3-fluorotriphenylene (CAS No. 2624315-46-2) is a brominated and fluorinated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₈H₁₀BrF and a molecular weight of 325.17 g/mol . Its structure comprises a planar triphenylene core substituted with bromine and fluorine at the 2- and 3-positions, respectively.
The compound’s synthesis typically involves halogenation reactions or cross-coupling methodologies, leveraging bromine’s electrophilic nature and fluorine’s electronegativity.
Properties
IUPAC Name |
2-bromo-3-fluorotriphenylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSKTGXZRBGSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Fluorinated Aromatics
Nitration serves as a critical step for introducing functional handles in aromatic systems. Patent WO2014071545A1 details the nitration of m-fluorobenzotrifluoride using a mixed acid (HNO₃/H₂SO₄) at 20–30°C, yielding 4-fluoro-2-trifluoromethylnitrobenzene. For triphenylene, analogous nitration would require careful control to avoid over-nitration. The electron-withdrawing nature of fluorine could direct nitration to the para position relative to the fluorine atom, though steric effects in triphenylene’s fused-ring system may alter regioselectivity.
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Solvent: Sulfuric acid
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Nitrating agent: Nitric acid (molar ratio 1:1.6–2.0)
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Temperature: 20–30°C
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Workup: Ice-water quench, dichloromethane extraction
Bromination Techniques
Bromination of nitroaromatics often precedes reduction to amines. In the same patent, dibromohydantoin is used as a brominating agent in sulfuric acid. For triphenylene, electrophilic bromination could target the electron-rich positions adjacent to fluorine. However, competing bromination at multiple sites may necessitate directing groups or protective strategies.
Hypothetical Bromination Conditions for Triphenylene:
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Brominating agent: Dibromohydantoin or Br₂/FeBr₃
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Solvent: H₂SO₄ or CH₂Cl₂
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Temperature: 0–25°C
Reductive and Deaminative Pathways
Reduction of Nitro Groups
Reduction of nitro intermediates to amines is a common step in functionalizing aromatics. Patent employs iron powder in aqueous acetic acid or ammonium chloride to reduce nitro groups. For triphenylene derivatives, catalytic hydrogenation (e.g., H₂/Pd-C) may offer milder conditions to preserve halogen substituents.
Comparative Reduction Methods:
Deamination for Halogen Retention
Deamination of aryl amines to yield halides is exemplified in patent CN100564339C, where hypophosphorous acid (H₃PO₂) facilitates deamination at 30°C. For triphenylene, this step could convert an amino group at the 2-position to bromine, though competing side reactions (e.g., C-F bond cleavage) must be mitigated.
Deamination Parameters:
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Reagent: H₃PO₂ (1.5× weight of substrate)
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Byproducts: Minimized via controlled addition
Hydrolytic and Separation Techniques
Hydrolysis of Trifluoromethyl Groups
The hydrolysis of trifluoromethyl intermediates to carboxylic acids is described in patent, using concentrated H₂SO₄ at 170–175°C. While triphenylene lacks trifluoromethyl groups, analogous hydrolysis could apply to ester or nitrile precursors, though harsh conditions may degrade the aromatic core.
Hydrolysis Conditions:
Separation of Regioisomers
Fractional distillation under reduced pressure is employed in patent to isolate 2-bromo-3-fluorobenzotrifluoride from its 4-bromo isomer. For triphenylene derivatives, chromatographic methods (e.g., HPLC with chiral columns) may be necessary due to structural similarity of regioisomers.
Challenges in Triphenylene Functionalization
Steric and Electronic Effects
Triphenylene’s planar structure and extended π-system hinder electrophilic substitution. Fluorine’s electron-withdrawing effect may deactivate certain positions, while bromine’s size complicates regioselectivity. Computational modeling (e.g., DFT) could predict reactive sites, guiding experimental design.
Scalability and Yield Optimization
The multi-step sequence from nitration to hydrolysis in patent achieves high yields (>85% per step), but scaling this to triphenylene requires addressing:
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Solubility issues in fused-ring systems
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Purification of polyhalogenated byproducts
Prospective Methodologies
Cross-Coupling Approaches
Modern cross-coupling reactions (e.g., Suzuki-Miyaura) could assemble bromo-fluorotriphenylene from halogenated fragments. For example, 2-bromo-3-fluorophenylboronic acid might couple with a triphenylene precursor, though steric hindrance could limit efficiency.
Directed C-H Functionalization
Transition-metal-catalyzed C-H activation could directly introduce bromine and fluorine. Catalysts like Pd(OAc)₂ with directing groups (e.g., amides) may enhance selectivity, as demonstrated in recent PAH syntheses.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-3-fluorotriphenylene can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted triphenylene derivatives.
Oxidation Products: Oxidized triphenylene derivatives.
Reduction Products: Reduced triphenylene derivatives.
Scientific Research Applications
2-Bromo-3-fluorotriphenylene has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of organic semiconductors and other advanced materials.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Organic Synthesis: It is utilized in the preparation of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorotriphenylene involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to these halogens. Additionally, the aromatic nature of the compound allows it to participate in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-bromo-3-fluorotriphenylene’s properties, a comparative analysis with structurally related brominated and fluorinated PAHs is provided below.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 2624315-46-2 | C₁₈H₁₀BrF | 325.17 | Bromine (C2), Fluorine (C3) |
| 4-Bromo-p-terphenyl | 1762-84-1 | C₁₈H₁₃Br | 309.2 | Bromine (C4) |
| 4-Bromo-9H-carbazole | 3652-89-9 | C₁₂H₈BrN | 246.1 | Bromine (C4), Nitrogen (C9) |
| 2-Bromo-3-(trifluoromethyl)phenol | N/A | C₇H₄BrF₃O | 257.01 | Bromine (C2), -CF₃ (C3), -OH |
Electronic and Steric Effects
- Bromine vs. Fluorine Synergy: The simultaneous presence of bromine (a bulky, polarizable halogen) and fluorine (a small, electronegative substituent) in this compound creates a unique electronic environment.
- Comparison with Nitrogen-Containing Analogs: 4-Bromo-9H-carbazole introduces a nitrogen atom, enabling hydrogen bonding and altering redox properties. In contrast, this compound’s lack of heteroatoms may limit its solubility in polar solvents but improve thermal stability in non-polar matrices .
Research Findings and Gaps
- Synthetic Challenges : Fluorination at the 3-position requires precise control to avoid overhalogenation, a hurdle less prominent in synthesizing 4-bromo-9H-carbazole .
- Stability Studies: Preliminary data suggest this compound is stable under ambient conditions, unlike 2-bromo-3-(trifluoromethyl)phenol, which may degrade via -OH group oxidation .
- Unanswered Questions : The compound’s optoelectronic properties (e.g., fluorescence quantum yield) and biological activity remain uncharacterized, highlighting areas for future research.
Biological Activity
2-Bromo-3-fluorotriphenylene (CAS No. 2624315-46-2) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which can influence its chemical reactivity and biological interactions. In this article, we will explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H12BrF
- Molecular Weight : 319.19 g/mol
- Density : 1.79 g/cm³
- Melting Point : 168 °C
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer.
- Receptor Modulation : It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of halogenated triphenylenes, including this compound. The findings indicated that this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Apoptosis induction |
| A549 (Lung Cancer) | 4.8 | G2/M phase arrest |
| HeLa (Cervical Cancer) | 6.0 | Caspase activation |
Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for cytotoxic effects on human cells.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Synthesis and Biological Evaluation
A recent case study focused on synthesizing various halogenated derivatives of triphenylene, including this compound, to evaluate their biological activities. The study reported that the introduction of halogen atoms significantly enhanced the compounds' cytotoxic properties compared to their non-halogenated counterparts.
Case Study 2: Environmental Impact Assessment
Another significant aspect of research on this compound involves its environmental impact due to its potential toxicity to aquatic life. Studies have shown that this compound can accumulate in water systems, posing risks to marine organisms.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3-fluorotriphenylene, and how are reaction conditions optimized for regioselectivity?
- Methodological Answer: The synthesis typically involves sequential halogenation of triphenylene. Bromination at the 2-position can be achieved using electrophilic brominating agents (e.g., ) under controlled temperatures (e.g., 80–100°C), followed by fluorination via nucleophilic aromatic substitution (e.g., using or ) at the 3-position. Regioselectivity is enhanced by electron-donating/withdrawing groups on the aromatic ring, which direct halogen placement. Reaction optimization includes solvent polarity adjustments (e.g., DMF for fluorination) and catalyst screening (e.g., CuI for Ullmann-type couplings) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (, , and ) is critical. For example:
- -NMR: Downfield shifts for protons near electronegative substituents (Br, F).
- -NMR: Singlets near -110 ppm (aromatic F).
High-performance liquid chromatography (HPLC) with UV detection (>95% purity thresholds) and mass spectrometry (MS) confirm molecular weight (expected ) and isotopic patterns. Gas chromatography (GC) is less common due to low volatility .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and regioselectivity in the synthesis of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to predict bromine/fluorine substitution patterns. Software like Gaussian or ACD/Labs Percepta simulates reaction pathways and identifies kinetic vs. thermodynamic control. For example, Fukui indices highlight nucleophilic/electrophilic sites on triphenylene, guiding reagent selection .
Q. What strategies resolve contradictions in reported synthetic yields or purity assessments of this compound across different studies?
- Methodological Answer: Cross-validation using orthogonal analytical methods:
- Compare HPLC purity (>95%) with elemental analysis (C, H, Br, F %).
- Replicate reactions under standardized conditions (solvent, temperature, catalyst loading).
Discrepancies may arise from trace impurities (e.g., unreacted triphenylene) or isomerization during storage. Accelerated degradation studies (40°C/75% RH for 4 weeks) assess stability-driven inconsistencies .
Q. How does the electronic environment of triphenylene derivatives influence the stability of this compound under varying storage conditions?
- Methodological Answer: Electron-withdrawing groups (Br, F) increase stability by reducing oxidation susceptibility. Stability is tested via:
- Thermogravimetric Analysis (TGA): Decomposition onset >200°C.
- UV-Vis Spectroscopy: Monitor absorbance shifts under light exposure.
Storage at 0–6°C in amber vials minimizes photodegradation, as seen in analogous bromo-fluorophenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
